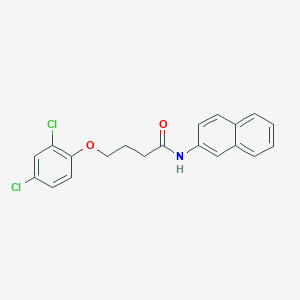
4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide, also known as dicamba, is a selective herbicide widely used in agriculture. It belongs to the chemical class of benzoic acid derivatives and is commonly used to control broadleaf weeds in crops such as corn, soybeans, and wheat. Dicamba works by disrupting the growth and development of plants, leading to their eventual death.
科学的研究の応用
Dicamba has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been used in various scientific research applications such as:
1. Weed control in agriculture: Dicamba is commonly used to control broadleaf weeds in crops such as corn, soybeans, and wheat. Its effectiveness in controlling weeds has been extensively studied and documented.
2. Plant physiology research: Dicamba has been used in plant physiology research to study the effects of herbicides on plant growth and development. It has been shown to disrupt the auxin signaling pathway in plants, leading to abnormal growth and development.
3. Environmental impact studies: Dicamba has been studied for its potential impact on the environment, including its effects on non-target plants and animals. Research has shown that 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide can drift and cause damage to neighboring crops and vegetation.
作用機序
Dicamba works by disrupting the growth and development of plants. It does this by mimicking the plant hormone auxin, which is responsible for regulating plant growth and development. Dicamba binds to the auxin receptor, leading to abnormal growth and development in the plant. This eventually leads to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a variety of biochemical and physiological effects on plants. These include:
1. Disruption of the auxin signaling pathway: Dicamba binds to the auxin receptor, leading to abnormal growth and development in the plant.
2. Inhibition of cell division: Dicamba inhibits cell division in plants, leading to stunted growth and development.
3. Induction of oxidative stress: Dicamba has been shown to induce oxidative stress in plants, leading to damage to cellular components such as proteins and lipids.
実験室実験の利点と制限
Dicamba has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. High selectivity: Dicamba is highly selective for broadleaf weeds, making it a useful tool for studying the effects of herbicides on plant growth and development.
2. Well-documented effects: The effects of 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide on plants have been extensively studied and documented, making it a useful tool for plant physiology research.
Some of the limitations of 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide for use in lab experiments include:
1. Potential for environmental contamination: Dicamba can drift and cause damage to neighboring crops and vegetation, making it difficult to use in field experiments.
2. Limited scope of research: Dicamba is primarily used for weed control in agriculture, limiting its potential applications in lab experiments.
将来の方向性
There are several future directions for research on 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide. Some of these include:
1. Development of new herbicides: Research on 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide can lead to the development of new herbicides with improved efficacy and reduced environmental impact.
2. Study of the effects of 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide on non-target organisms: Further research is needed to study the effects of 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide on non-target plants and animals.
3. Development of new plant growth regulators: The auxin signaling pathway is an important target for the development of new plant growth regulators, and research on 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide can lead to the discovery of new compounds with similar effects.
In conclusion, 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide is a selective herbicide widely used in agriculture for weed control. It works by disrupting the growth and development of plants, leading to their eventual death. Dicamba has been extensively studied for its herbicidal properties and its potential impact on the environment. It has several advantages and limitations for use in lab experiments, and there are several future directions for research on 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide.
合成法
Dicamba can be synthesized by reacting 2,4-dichlorophenol with naphthalene-2-carboxylic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with butylamine to form 4-(2,4-dichlorophenoxy)-N-2-naphthylbutanamide. This process is known as the butylation of naphthalene-2-carboxylic acid.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-naphthalen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c21-16-8-10-19(18(22)13-16)25-11-3-6-20(24)23-17-9-7-14-4-1-2-5-15(14)12-17/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXXAVNCLFRFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-(naphthalen-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5185746.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185751.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-4-nitrobenzamide](/img/structure/B5185760.png)
![3-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B5185766.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5185777.png)
![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5185782.png)
![2,7-bis[(dimethylamino)methyl]-1,8-bis(4-propoxyphenyl)-1,8-octanedione dihydrochloride](/img/structure/B5185785.png)
![4-[5-(ethylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5185786.png)
![6-(4-chlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5185796.png)
![N-[5-(propylthio)-1H-benzimidazol-2-yl]-2-furamide](/img/structure/B5185802.png)

![1-[1-(4-methoxybenzyl)-3-piperidinyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5185817.png)
![4-[(benzylthio)methyl]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5185822.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5185824.png)